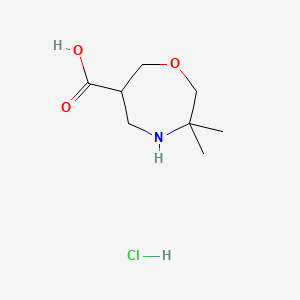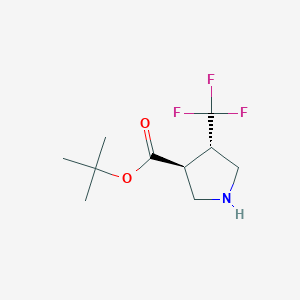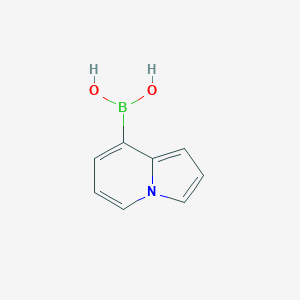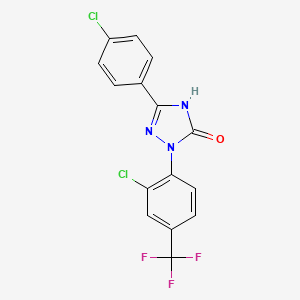
n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine is a complex organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes a tetrahydroquinoline ring system substituted with a methyl group and a propan-1-amine moiety
準備方法
The synthesis of n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroquinoline derivative . The reaction conditions typically involve heating the reaction mixture to a specific temperature to facilitate the cyclization process.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may lead to the formation of quinoline derivatives, while reduction can yield fully saturated amine products.
科学的研究の応用
n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry. In biology, it has been studied for its potential role as a neurotransmitter modulator and its effects on various biological pathways .
In medicine, this compound is of interest due to its potential therapeutic properties, including its ability to interact with specific molecular targets in the brain. It has been investigated for its potential use in the treatment of neurodegenerative disorders and as a monoamine oxidase (MAO) inhibitor . In industry, it may be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways in the body. One proposed mechanism is its role as a monoamine oxidase inhibitor, which prevents the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially improving mood and cognitive function.
The compound may also interact with other molecular targets, such as receptors and enzymes, to exert its effects. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its biological effects.
類似化合物との比較
n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine can be compared with other similar compounds, such as N-methyl-1,2,3,4-tetrahydroquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline . These compounds share structural similarities but differ in their specific substituents and functional groups.
The uniqueness of this compound lies in its specific combination of a tetrahydroquinoline ring with a propan-1-amine moiety, which imparts distinct chemical and biological properties. This compound’s ability to act as a monoamine oxidase inhibitor and its potential therapeutic applications set it apart from other similar compounds.
Similar Compounds
- N-methyl-1,2,3,4-tetrahydroquinoline
- 1-methyl-1,2,3,4-tetrahydroisoquinoline
- 4-methyl-2-hexanamine
- 6-bromo-4-amino-2-heptanol
These compounds, while similar in structure, may exhibit different chemical reactivity and biological activity due to variations in their substituents and functional groups.
特性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC名 |
N-methyl-N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C14H22N2/c1-3-9-16(2)11-12-6-7-14-13(10-12)5-4-8-15-14/h6-7,10,15H,3-5,8-9,11H2,1-2H3 |
InChIキー |
KQVCBTHVZDZHAQ-UHFFFAOYSA-N |
正規SMILES |
CCCN(C)CC1=CC2=C(C=C1)NCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B13650229.png)




![3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13650274.png)

![1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B13650301.png)
